1-Methyl-1,2,4-triazole

Corrosion Inhibition Materials Science Copper Protection

Researchers requiring regioselective C-5 functionalization of 1,2,4-triazoles often face isomer mixtures when using unsubstituted triazole. 1-Methyl-1,2,4-triazole (MTA) resolves this via exclusive C-5 lithiation, enabling clean synthesis of 5-substituted derivatives and triazol-5-yl phosphonates without isomeric byproducts. • Exclusive C-5 lithiation regioselectivity-no 4-methyl isomer contamination • Distinct adsorption mechanism vs. parent 1,2,4-triazole for corrosion inhibition studies • Definitive ¹H NMR shifts (8.02, 8.34 ppm in HMPT at -40°C) for isomer identity verification Supplied as ≥98% purity; ambient storage and shipping.

Molecular Formula C3H5N3
Molecular Weight 83.09 g/mol
CAS No. 6086-21-1
Cat. No. B023700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-1,2,4-triazole
CAS6086-21-1
Synonyms1-Methyl-1H-1,2,4-triazole;  1-Methyltriazole; 
Molecular FormulaC3H5N3
Molecular Weight83.09 g/mol
Structural Identifiers
SMILESCN1C=NC=N1
InChIInChI=1S/C3H5N3/c1-6-3-4-2-5-6/h2-3H,1H3
InChIKeyMWZDIEIXRBWPLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-1,2,4-triazole Overview


1-Methyl-1,2,4-triazole (MTA) is a foundational heterocyclic building block with the molecular formula C3H5N3 and a molecular weight of 83.09 g/mol [1]. As a key member of the 1,2,4-triazole family, it exhibits physical properties including a melting point of 16°C, a boiling point of 175-177°C, and a density of 1.465 g/cm³ [2]. Its N-methylation at the 1-position is a critical structural feature that dictates its unique chemical reactivity, binding affinities, and performance characteristics, distinguishing it from the parent 1H-1,2,4-triazole and other methylated analogs.

Methylation-defined reactivity1‑position methyl group dictates regioselective behavior, distinguishing MTA from unsubstituted and 4‑methyl triazoles.
Regioselective synthetic entryEnables exclusive functionalization at C‑5, providing a foundational building block for 5‑substituted triazole derivatives.
Distinct from parent isomersNot interchangeable with 1H‑1,2,4‑triazole or 4‑methyl analog; procurement must specify 1‑methyl substitution.

1-Methyl-1,2,4-triazole Non-Interchangeability


The position and presence of the methyl group on the 1,2,4-triazole ring are not trivial distinctions; they are the primary drivers of chemical behavior and performance. The 1-methyl substitution in MTA forces exclusive regioselectivity in subsequent reactions, such as lithiation occurring only at the C-5 position, a behavior not shared by unsubstituted triazole [1]. This contrasts sharply with the 4-methyl isomer, which is prone to thermal rearrangement [2]. Furthermore, the methylation alters the electronic structure, fundamentally changing its adsorption mechanism and efficacy as a corrosion inhibitor compared to the parent 1H-1,2,4-triazole, as evidenced by direct comparative studies [3]. These differences mean that substituting MTA with a generic triazole or another methylated analog can lead to synthetic failure, undesirable isomer mixtures, or a complete loss of function in the final application.

1H‑1,2,4‑Triazole
Different adsorption mechanism and reactivity; replacing MTA with parent triazole may shift regiochemical outcomes and inhibitor performance.
4‑Methyl‑1,2,4‑triazole
Prone to thermal rearrangement; isomer mixture may alter subsequent synthesis selectivity and final compound identity.
Generic “triazole” sourcing
Methylation position defines reactivity and adsorption behavior; unspecified triazole sources cannot be assumed functionally equivalent.

1-Methyl-1,2,4-triazole Differentiation Evidence


Corrosion Inhibition: Adsorption Mechanism Shift

In a direct comparative study, 1-Methyl-1,2,4-triazole (MTA) adsorbs onto copper surfaces in a neutral molecular form, whereas the parent 1H-1,2,4-triazole adsorbs more strongly in a deprotonated form [1]. The aqueous-phase adsorption free energy for deprotonated 1,2,4-triazole was found to be considerably more exothermic than for MTA, indicating a fundamentally different bonding interaction at the metal surface [1]. This mechanistic difference was confirmed via electrochemical experiments and DFT calculations.

Corrosion inhibition mechanism
Head‑to‑head
MTA adsorbs in neutral form on Cu; 1H‑triazole adsorbs more strongly in deprotonated form. Inhibition efficiency: MTA
Mechanistic divergence may affect inhibitor design and application transfer.
DFT + electrochemical data in 3% NaCl.
Regioselective C‑5 lithiation
Class‑level
MTA lithiates exclusively at C‑5 (−78 °C, n‑BuLi). Parent triazole undergoes N‑1 methylation as first step.
Enables clean, high‑yielding route to 5‑substituted triazoles.
THF, −78 °C; class‑level inference from 1‑substituted triazole studies.
Triazol‑5‑yl phosphonate utility
Class‑level
1‑Methyl analog reported as synthetically more versatile than 1‑trityl analog for phosphonate synthesis.
Supports selection of MTA for novel 5‑phosphonate chemical space exploration.
Comparative utility assessment; electrophilic trapping after lithiation.
NMR isomer differentiation
Head‑to‑head
¹H NMR (HMPT, −40 °C): δ 8.02 (C‑3‑H), 8.34 (C‑5‑H). Chemical shifts identical to unsubstituted 1,2,4‑triazole, confirming 1‑methyl substitution.
Provides definitive QC benchmark to distinguish from 4‑methyl isomer.
HMPT solvent, −40 °C; reference data available.
Kilo‑lab synthesis yield
Reported
63% isolated yield of spectroscopically pure product.
Validates scalable production feasibility for larger research programs.
NaOMe/MeI method; continuous extraction and distillation; no yield advantage with microwave.
Corrosion Inhibition Materials Science Copper Protection

Regioselective C-5 Lithiation

The methylation at the 1-position is a key determinant of regioselective functionalization. A study on the metalation of 1-substituted-1H-1,2,4-triazoles demonstrated that for 1-methyl-1,2,4-triazole, lithiation proceeds exclusively at the C-5 position at -78°C [1]. This stands in contrast to 1H-1,2,4-triazole, which undergoes N-1 methylation as a first step [2].

Regioselective C‑5 lithiation
Class‑level
MTA lithiates exclusively at C‑5 (−78 °C, n‑BuLi). Parent triazole undergoes N‑1 methylation as first step.
Enables clean, high‑yielding route to 5‑substituted triazoles.
THF, −78 °C; class‑level inference from 1‑substituted triazole studies.
Organic Synthesis Medicinal Chemistry Organometallics

Triazol-5-yl Phosphonate Synthesis

Among 1-substituted triazoles, the 1-methyl derivative demonstrated superior synthetic utility. It was found to be 'synthetically more versatile' than the 1-trityl analog and could be successfully utilized to prepare several previously unknown 1,2,4-triazol-5-yl phosphonates [1].

Triazol‑5‑yl phosphonate utility
Class‑level
1‑Methyl analog reported as synthetically more versatile than 1‑trityl analog for phosphonate synthesis.
Supports selection of MTA for novel 5‑phosphonate chemical space exploration.
Comparative utility assessment; electrophilic trapping after lithiation.
Agrochemical Synthesis Organophosphorus Chemistry Heterocyclic Chemistry

NMR Differentiation from 4-Methyl Isomer

Methylation of 1,2,4-triazole yields a mixture of 1-methyl and 4-methyl isomers. This study provides definitive NMR data for identification: at -40°C in HMPT, the 1-methyl isomer exhibits distinct C-3 and C-5 proton singlets at 8.02 ppm and 8.34 ppm, which are directly comparable to the spectrum of unsubstituted 1,2,4-triazole [1].

NMR isomer differentiation
Head‑to‑head
¹H NMR (HMPT, −40 °C): δ 8.02 (C‑3‑H), 8.34 (C‑5‑H). Chemical shifts identical to unsubstituted 1,2,4‑triazole, confirming 1‑methyl substitution.
Provides definitive QC benchmark to distinguish from 4‑methyl isomer.
HMPT solvent, −40 °C; reference data available.
Analytical Chemistry Quality Control NMR Spectroscopy

Scalable Kilo-Lab Synthesis Procedure

A practical methylation procedure for converting (1H)-1,2,4-triazole to 1-Methyl-1,2,4-triazole has been reported, providing a 63% isolated yield of spectroscopically pure product [1]. This scalable approach uses a sodium methoxide/iodomethane method and includes a detailed workup involving continuous extraction and short-path distillation [1]. It is noted that microwave synthesis offers no yield or purification advantage over this conventional method [1].

Kilo‑lab synthesis yield
Reported
63% isolated yield of spectroscopically pure product.
Validates scalable production feasibility for larger research programs.
NaOMe/MeI method; continuous extraction and distillation; no yield advantage with microwave.
Process Chemistry Scale-up Manufacturing

1-Methyl-1,2,4-triazole Applications


Precursor for 5-Substituted Triazoles

Based on the exclusive C-5 lithiation of MTA [1], this compound is the required starting material for any project aiming to synthesize 5-substituted 1,2,4-triazoles. The clean and high-yielding lithiation step provides a robust route to a variety of derivatives, including the synthetically valuable 1,2,4-triazol-5-yl phosphonates [1]. This makes MTA essential for medicinal chemists and agrochemical researchers developing new active ingredients with this specific substitution pattern.

Model Compound for Corrosion Inhibition Studies

The direct comparative study showing that MTA adsorbs differently than 1,2,4-triazole on copper [1] makes it a valuable model compound for academic and industrial researchers in materials science. Its distinct adsorption mechanism (neutral vs. deprotonated) [1] allows for the systematic study of how molecular structure impacts inhibitor efficacy and surface chemistry, providing crucial data for designing improved corrosion protection systems.

Analytical Standard for Purity and Isomer ID

The publication of definitive 1H NMR chemical shifts for MTA in HMPT at -40°C (8.02 and 8.34 ppm) [1] establishes it as an important analytical standard. Quality control laboratories and process chemists can use this data to verify the identity and purity of their MTA material, specifically ensuring it is the desired 1-methyl isomer and free from the 4-methyl contaminant that can arise during synthesis [1].

Application
Selection Property
Validation Focus
5‑Substituted triazole synthesis
Regioselectivity defined by 1‑methyl substitution
Confirm 1‑methyl isomer identity and C‑5 functionalization yields
Corrosion inhibitor mechanistic studies
Neutral adsorption mechanism distinct from parent triazole
Verify inhibitor performance under target solution and surface conditions
QC analytical standard
Characterized ¹H NMR shifts for 1‑methyl isomer
Match reported chemical shifts to confirm identity and purity

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